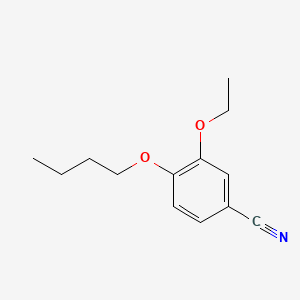

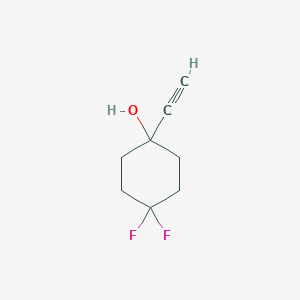

![molecular formula C17H20N2O5 B2682966 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-74-4](/img/structure/B2682966.png)

3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is found in various compounds and is known to be useful in the synthesis of biologically active compounds .

Synthesis Analysis

A related compound, 8-oxa-2-azaspiro[4.5]decane, has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Applications De Recherche Scientifique

Antiviral Applications

Spirothiazolidinone derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. The research indicates that certain derivatives exhibit strong antiviral activity, highlighting the potential of the spirothiazolidinone scaffold in developing new antiviral molecules (Çağla Begüm Apaydın et al., 2020; Çağla Begüm Apaydın et al., 2019).

Antitubercular Applications

A structural study of a promising antitubercular drug candidate, closely related to the compound , revealed insights into its mechanism of action against Mycobacterium tuberculosis. The study explored the compound's crystalline structure and its rotational dynamics, contributing to the understanding of its antitubercular activity (A. Richter et al., 2022).

Anticonvulsant Applications

Derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized and evaluated for their potential as dopamine agonists and their in vivo central and peripheral dopamine agonist activity. These studies suggest that while some compounds did not display central nervous system activity, others showed potent dopamine agonist activity, offering insights into their use for neurological conditions (A. Brubaker et al., 1986).

Synthesis and Chemical Transformations

Research on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones including 1,4-dioxa-8-azaspiro[4.5]decan derivatives has contributed to the field of organic chemistry by exploring novel synthetic routes and the transformation of these compounds into various useful derivatives (A. Kuroyan et al., 1995).

Antimicrobial Applications

The synthesis of spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives from 1-thia-4-azaspiro[4.5]decan-3-one has been explored for their antimicrobial activities. This research demonstrates the potential of these compounds as antimicrobial agents, expanding the application of spirocyclic compounds in the field of antimicrobial drug development (A. Al-Ahmadi, 1997).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c20-15(18-9-6-17(7-10-18)22-11-12-23-17)5-8-19-13-3-1-2-4-14(13)24-16(19)21/h1-4H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFGFYRNRLUSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CCN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

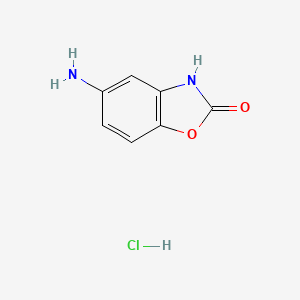

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)

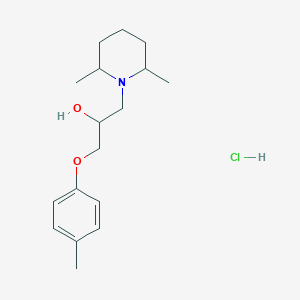

![Tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane](/img/structure/B2682888.png)

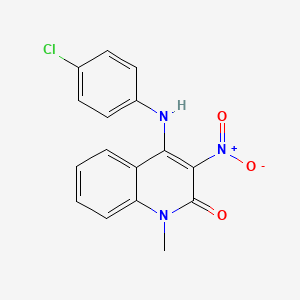

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2682890.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)

![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)

![3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2682900.png)

![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]acetate](/img/structure/B2682902.png)

![Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2682903.png)

![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)